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Introduction to Sitravatinib and Its Mechanism of
Action in the Tumor Microenvironment

Sitravatinib is a spectrum-selective tyrosine kinase inhibitor that uniquely targets both immuno-
suppressive pathways and angiogenic mechanisms within the tumor microenvironment (TME). Its targets
include the TAM family receptors (TYRO3, AXL, and MERTK), VEGFR family members, PDGFR
family, c-Kit, and c-MET [1] [2]. This multifaceted targeting strategy enables sitravatinib to not only exert
direct antitumor effects but also to fundamentally reshape the immunological landscape of tumors, making it
particularly valuable for combination with immune checkpoint inhibitors (ICIs). The immunomodulatory
properties of sitravatinib stem from its ability to counteract key mechanisms of ICI resistance, primarily
mediated through its inhibition of TAM receptors and other kinases that contribute to an immunosuppressive

TME.

The rationale for combining sitravatinib with ICIs like nivolumab lies in its capacity to convert "cold"
immunologically silent tumors into "hot" immunologically active tumors that are more susceptible to
checkpoint blockade [2]. Preclinical models demonstrated that sitravatinib reduces the abundance of
immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages while

promoting a more pro-inflammatory TME [2]. Additionally, sitravatinib treatment has been shown to
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increase CD4+ T cell infiltration and enhance the activity of exhausted CD8+ T cells characterized by PD-
1 and CTLA-4 expression, creating an environment more conducive to effective anti-tumor immunity when
combined with checkpoint blockade [2]. These mechanistic insights provide the foundation for

comprehensive immune monitoring strategies to assess sitravatinib's biological effects in clinical trials.

Clinical Efficacy Data Across Tumor Types

Summary of Clinical Trial Results

Table 1: Clinical Efficacy of Sitravatinib Combinations Across Multiple Trials

Trial Patient . Median
Cancer Type . Regimen ORR DCR Reference

Phase Population PFS
Advanced -1l Prior anti- Sitravatinib + 35.7% 88.1% 11.7 [1]
ccRCC angietic Nivolumab months
(refractory) therapy

refractory

Locally Il Pre- Sitravatinib + 11.8% 100% N/A [3]
advanced nephrectomy Nivolumab
ccRCC
(neoadjuvant)
Advanced I Treatment- Sitravatinib +  45.5% 86.4% 145 [4]
ccRCC (1st naive Nivolumab + months
line) Ipilimumab
Advanced BTC I Prior therapy Sitravatinib + 20.5% 65.1% 4.93 [5]
(2nd line) failure Tislelizumab months

The clinical efficacy of sitravatinib combined with immune checkpoint blockers has been evaluated across
multiple cancer types and settings. In a phase I-II trial involving 42 immunotherapy-naive patients with
clear cell renal cell carcinoma (ccRCC) refractory to prior anti-angiogenic therapies, the combination of

sitravatinib and nivolumab achieved an objective response rate (ORR) of 35.7% and a disease control
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rate (DCR) of 88.1%, with a median progression-free survival (PFS) of 11.7 months [1]. Notably, this study

utilized a novel late-onset efficacy-toxicity (LO-EffTox) design to optimize the sitravatinib starting dose,

ultimately identifying 120 mg daily as providing the optimal balance between efficacy and toxicity when

combined with nivolumab [1].

In the first-line setting for advanced ccRCC, a phase I trial evaluating the triplet combination of

sitravatinib with nivolumab and ipilimumab demonstrated even higher efficacy, with an ORR of 45.5% and

DCR of 86.4%, along with a median PFS of 14.5 months [4]. This study highlighted the

potential of

sitravatinib to enhance even combination checkpoint blockade regimens, though it also necessitated dose

optimization to manage increased immune-related adverse events. Beyond RCC, sitravatinib has shown

promising activity in other malignancies, including advanced biliary tract cancer (BTC), where combined

with tislelizumab it achieved an ORR of 20.5% and DCR of 65.1% in the second-line setting [5].

Efficacy in Specific Patient Subpopulations

Table 2: Biomarkers and Subpopulation Efficacy Signals

Biomarker/Subpopulation Clinical Context = Observed Effect Reference
Baseline neutrophil-to-lymphocyte  Advanced ccRCC  Correlated with response to [1]
ratio (NLR) (refractory) sitravatinib + nivolumab
Liver metastases Advanced ccRCC Durable responses comparable [1]
(refractory) to patients without liver
metastases
Homologous recombination Advanced BTC Increased ORR and improved [5]
deficiency (HRD) (2nd line) PFS/OS compared to HRD-
negative
EMT-like tumor program Advanced ccRCC  Associated with treatment [4]
(1st line) resistance and poor outcomes

Analysis of specific patient subpopulations has revealed important insights into potential biomarkers of

response to sitravatinib combinations. In the phase I-II trial of sitravatinib plus nivolumab in refractory
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ccRCC, the baseline neutrophil-to-lymphocyte ratio (NLR) correlated with treatment response, suggesting
its potential value as an easily accessible peripheral blood biomarker [1]. Additionally, patients with liver
metastases — typically associated with poorer responses to immunotherapy — showed durable responses

comparable to patients without liver metastases when treated with sitravatinib and nivolumab [1].

In advanced BTG, the efficacy of sitravatinib plus tislelizumab was particularly pronounced in patients with
homologous recombination deficiency (HRD), who demonstrated increased ORR and improved PFS
and overall survival (OS) compared to those without HRD [5]. Conversely, single-cell RNA sequencing
analyses from the phase I triplet therapy trial in ccRCC identified a tumor cell-specific epithelial-
mesenchymal transition (EMT)-like program associated with treatment resistance and poor outcomes [4].
These findings highlight the potential for biomarker-driven patient selection to optimize the therapeutic

benefit of sitravatinib combinations.

Safety and Tolerability Profile

The safety profile of sitravatinib combinations is characterized primarily by class-effect toxicities
associated with its kinase inhibition profile, along with immune-related adverse events (irAEs) when
combined with checkpoint inhibitors. In the phase I-II trial of sitravatinib plus nivolumab in refractory
ccRCC, dose-limiting toxicities (DLTs) were observed in all three patients treated with the 150 mg daily
dose of sitravatinib, while the 120 mg dose produced DLTs in 41.7% of patients (10/24) compared to 26.7%
(4/15) with the 80 mg dose [1]. The most common treatment-related adverse events (TRAEs) across

studies include hypertension, hand-foot syndrome, fatigue, diarrhea, and elevated lipase [1] [3] [5].

In the neoadjuvant ccRCC setting, sitravatinib plus nivolumab demonstrated a manageable safety profile,
with no grade 4/5 treatment-related adverse events reported [3]. However, grade 3 hypertension was
frequently observed (30% of patients), particularly at the 120 mg starting dose, which led to dose reduction
to 80 mg for subsequent patients [3]. The triplet combination of sitravatinib with nivolumab and ipilimumab
initially resulted in a high frequency of immune-related adverse events at the standard ipilimumab dose of
1 mg/kg, necessitating protocol-specified dose reduction of ipilimumab to 0.7 mg/kg to improve tolerability
while maintaining efficacy [4]. This highlights the importance of careful dose optimization when combining

sitravatinib with multiple immunotherapeutic agents.
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Comprehensive Immune Monitoring Protocols

Flow Cytometry-Based Immunophenotyping

Protocol Purpose: To quantitatively assess changes in immune cell populations in peripheral blood and

tumor tissue following sitravatinib treatment.

Sample Collection:

e Collect peripheral blood mononuclear cells (PBMCs) at baseline, during treatment (cycle 2 day 1),
and at end of treatment

e Obtain paired tumor biopsies at baseline and on-treatment (day 21-28) when feasible

e Process samples within 24 hours of collection for optimal viability

Staining Panel Design:

e Myeloid panel: CD45, CD11b, CD33, HLA-DR, CD14, CD15, CD163, CD206, ARG1, CD80, CD86
e T cell panel: CD45, CD3, CD4, CD8, CD25, FOXP3, CD127, PD-1, TIM-3, LAG-3, CD69, Ki-67
¢ Innate lymphoid panel: CD45, CD56, CD16, CD3, NKG2D, NKp46

Key Immune Populations to Quantify:

¢ Immunosuppressive myeloid cells: Monocytic MDSCs (CD11b+CD14+HLA-DRIlow/-),
polymorphonuclear MDSCs (CD11b+CD14-CD15+), M2 macrophages
(CD11b+CD14+CD163+CD206+)

e T cell subsets: Regulatory T cells (CD3+CD4+CD25+FOXP3+), exhausted CD8+ T cells
(CD3+CD8+PD-1+TIM-3+), activated T cells (CD3+CD69+Ki-67+)

Data Analysis: Calculate absolute counts and frequencies of each population, and assess ratios of interest
(e.g., CD8+/Treg, M1/M2 macrophages). Statistical analysis should employ paired tests (Wilcoxon signed-

rank) to compare pre- and post-treatment samples [1] [2].

Tumor Tissue Analysis and Spatial Profiling

Protocol Purpose: To evaluate sitravatinib-induced changes in the tumor immune microenvironment at the

cellular and molecular level.
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Multiplex Immunofluorescence (mIF):

¢ Utilize multiplex panels for simultaneous detection of multiple immune markers in formalin-fixed
paraffin-embedded (FFPE) tissue sections

e Recommended panel: Pan-cytokeratin (tumor cells), CD8 (cytotoxic T cells), CD4 (helper T cells),
FOXP3 (regulatory T cells), CD68 (macrophages), CD163 (M2 macrophages), PD-L1

e Employ automated quantification using digital pathology platforms to determine cell densities and
spatial relationships (e.g., distances between immune cells and tumor cells)

RNA Sequencing and Gene Expression Analysis:

e Extract high-quality RNA from macro-dissected FFPE tumor sections
e Utilize NanoString PanCancer Immune Profiling Panel or RNA-seq to quantify immune-related

gene expression
e Focus analysis on gene sighatures associated with T cell inflammation, myeloid suppression,

angiogenesis, and interferon response
¢ Key genes to monitor: CD274 (PD-L1), CD8A, IFNG, GZMB, ARG1, NOS2, VEGFA, MERTK, AXL

(2] [4]
Single-Cell RNA Sequencing (scRNA-seq):

e Process fresh tumor tissue to generate single-cell suspensions with high viability (>80%)

¢ Use 10X Genomics platform for scRNA-seq library preparation

¢ Analyze data to identify cell population shifts, differential gene expression, and cellular
interaction networks

o Key applications: Identification of EMT-like tumor programs, T cell exhaustion trajectories, and
myeloid cell polarization states [4]

Serum Biomarker and Soluble Factor Analysis

Protocol Purpose: To monitor systemic immune and angiogenic factor changes in response to sitravatinib

treatment.

Sample Collection and Processing:

e Collect serum samples at baseline, each cycle during treatment, and at progression
e Process samples within 2 hours of collection, aliquot, and store at -80°C
e Avoid multiple freeze-thaw cycles

Analytes to Quantify:
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Myeloid-related factors: Arginase-1, VEGF, IL-10, TGF-3, M-CSF
Inflammatory cytokines: IFN-y, IL-6, IL-12, TNF-a

T cell-related factors: Soluble PD-1, PD-L1, CD25

Angiogenic factors: VEGF-A, VEGF-C, PIGF, sVEGFR2

Analytical Methods:

¢ Use multiplex Luminex assays for cytokine/chemokine quantification
e Employ ELISA for low-abundance analytes
¢ Normalize values to total protein concentration

Data Interpretation: Correlate serum biomarker changes with tumor response and immune cell alterations

in peripheral blood and tissue [1] [3].

Experimental Workflows and Signaling Pathways

Sitravatinib Mechanism of Action in the Tumor Microenvironment
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This diagram illustrates sitravatinib's multifaceted mechanism of action in modulating the tumor
microenvironment. By simultaneously targeting TAM receptors (TYRO3, AXL, MERTK), split tyrosine
kinase domain-containing receptors (VEGFR, PDGFR families), and additional targets (c-Kit, c-MET,
RET), sitravatinib orchestrates a coordinated immune and vascular response [2]. The inhibition of TAM
receptors directly impacts myeloid cell polarization, reducing immunosuppressive M2 macrophages and
monocytic MDSCs while promoting a pro-inflammatory M1 phenotype [2]. Concurrent inhibition of

VEGEFR and PDGFR pathways not only suppresses angiogenesis but also enhances T cell infiltration into
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tumors [1] [2]. These combined effects transform the immunological landscape of the TME, creating

conditions more favorable for response to immune checkpoint blockade.

Immune Monitoring Workflow for Sitravatinib Clinical Trials
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The immune monitoring workflow for sitravatinib trials encompasses systematic biospecimen collection at
critical timepoints (baseline, on-treatment, and end of treatment) from both peripheral blood and tumor tissue
[1] [3] [4]. These samples undergo comprehensive profiling using multiple analytical platforms, including
flow cytometry for immunophenotyping, multiplex immunofluorescence for spatial analysis of the tumor
immune microenvironment, single-cell and bulk RNA sequencing for molecular profiling, and serum
biomarker analysis for assessing systemic immune changes [1] [2] [4]. This integrated approach enables
researchers to correlate sitravatinib-induced immunological changes with clinical outcomes, providing

insights into mechanisms of response and resistance.
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Conclusion and Future Directions

Sitravatinib represents a promising immunomodulatory tyrosine kinase inhibitor that uniquely targets
multiple pathways contributing to an immunosuppressive tumor microenvironment. The compiled clinical
evidence demonstrates that sitravatinib enhances response to immune checkpoint blockade across multiple
cancer types, including ccRCC and BTC, with objective response rates ranging from 20.5% to 45.5% in
various settings [1] [4] [5]. The comprehensive immune monitoring protocols outlined provide researchers
with standardized methodologies to assess the biological effects of sitravatinib and identify potential

biomarkers of response.

Future research directions should focus on validating predictive biomarkers such as baseline NLR, HRD
status, and EMT-like gene signatures to enable patient stratification [1] [4] [5]. Additionally, further
optimization of combination regimens and sequencing strategies may enhance the therapeutic index of
sitravatinib-containing regimens. The immune monitoring frameworks presented here will be essential tools
for these continued investigations, ultimately guiding the rational development of sitravatinib combinations

to maximize patient benefit.
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Available at: [https://www.smolecule.com/products/b543264#sitravatinib-immune-monitoring-tumor-

microenvironment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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